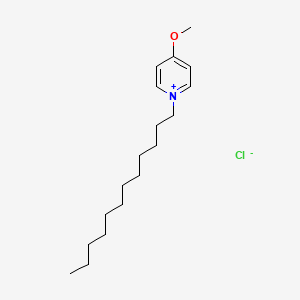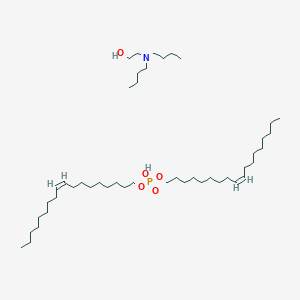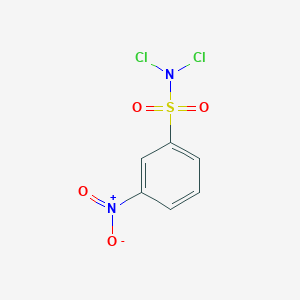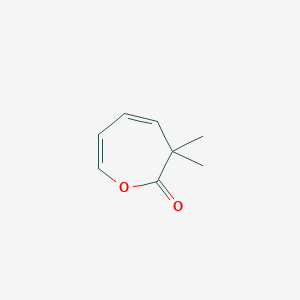
Cyclohexenol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexenol, acetate is an organic compound that belongs to the class of esters. It is derived from cyclohexenol and acetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexenol, acetate can be synthesized through the esterification of cyclohexenol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexenol and acetic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexenol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenone, a valuable intermediate in organic synthesis.
Reduction: The compound can be reduced to cyclohexanol, which is used in the production of nylon and other polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclohexenone
Reduction: Cyclohexanol
Substitution: Various substituted cyclohexenol derivatives
Applications De Recherche Scientifique
Cyclohexenol, acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexenol, acetate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of cyclohexenone. In reduction reactions, it accepts hydrogen atoms to form cyclohexanol. The exact molecular targets and pathways depend on the specific reaction and conditions.
Comparaison Avec Des Composés Similaires
Cyclohexenol, acetate can be compared with other similar compounds, such as:
Cyclohexanol: A related compound that is used in the production of nylon and other polymers.
Cyclohexanone: An intermediate in the synthesis of caprolactam, which is used to produce nylon-6.
Cyclohexyl acetate: Another ester with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity, which make it valuable in various chemical processes and industrial applications.
Propriétés
Numéro CAS |
31901-95-8 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
acetic acid;cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4) |
Clé InChI |
MDLDVJFJSMENQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(=CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



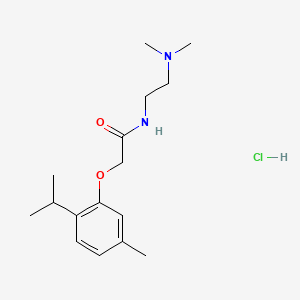
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)


